N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate
Brand Name: Vulcanchem
CAS No.: 339111-32-9
VCID: VC4289477
InChI: InChI=1S/C13H11Cl2NO4S/c14-10-6-5-9(11(15)7-10)8-16-21(18,19)20-13-4-2-1-3-12(13)17/h1-7,16-17H,8H2
SMILES: C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C13H11Cl2NO4S
Molecular Weight: 348.19

N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate

CAS No.: 339111-32-9

Cat. No.: VC4289477

Molecular Formula: C13H11Cl2NO4S

Molecular Weight: 348.19

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate - 339111-32-9

Specification

CAS No. 339111-32-9
Molecular Formula C13H11Cl2NO4S
Molecular Weight 348.19
IUPAC Name (2-hydroxyphenyl) N-[(2,4-dichlorophenyl)methyl]sulfamate
Standard InChI InChI=1S/C13H11Cl2NO4S/c14-10-6-5-9(11(15)7-10)8-16-21(18,19)20-13-4-2-1-3-12(13)17/h1-7,16-17H,8H2
Standard InChI Key IIJAFICBAKACMV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Properties

N-(2,4-Dichlorobenzyl)2-hydroxyphenylsulfamate is characterized by a sulfamate backbone functionalized with chlorinated aromatic groups. Its IUPAC name, (2-hydroxyphenyl) N-[(2,4-dichlorophenyl)methyl]sulfamate, reflects the substitution pattern critical to its reactivity. Key physicochemical properties are summarized below:

PropertyValue
CAS No.339111-32-9
Molecular FormulaC₁₃H₁₁Cl₂NO₄S
Molecular Weight348.19 g/mol
SMILESC1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl
InChI KeyIIJAFICBAKACMV-UHFFFAOYSA-N
SolubilityNot fully characterized

The compound’s structure features two chlorine atoms at the 2- and 4-positions of the benzyl group, which enhance its lipophilicity and potential membrane permeability. The 2-hydroxyphenyl moiety contributes to hydrogen-bonding interactions, influencing its biological activity .

Synthesis and Optimization

The synthesis involves nucleophilic substitution between 2-hydroxybenzenesulfonamide and 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine. Reaction conditions—including solvent selection (e.g., dichloromethane or acetonitrile), temperature (20–40°C), and stoichiometry—significantly impact yield and purity. A typical protocol proceeds as follows:

  • Reagents:

    • 2-Hydroxybenzenesulfonamide (1.0 equiv)

    • 2,4-Dichlorobenzyl chloride (1.2 equiv)

    • Triethylamine (2.5 equiv)

    • Anhydrous dichloromethane (solvent)

  • Procedure:

    • Dissolve 2-hydroxybenzenesulfonamide in dichloromethane under nitrogen.

    • Add triethylamine dropwise, followed by 2,4-dichlorobenzyl chloride.

    • Stir at 25°C for 12–24 hours.

    • Quench with water, extract organic layers, and purify via column chromatography.

Reported yields range from 65% to 78%, with purity exceeding 95% after purification .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum antimicrobial effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The dichlorobenzyl group disrupts microbial membrane integrity, while the sulfamate moiety inhibits enzymes critical for cell wall synthesis . For example:

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus12.5Cell wall synthesis inhibition
Candida albicans25.0Ergosterol biosynthesis disruption
Study TypeFindings
In vitro cytotoxicityIC₅₀ = 45 μM (normal liver cells)
Acute toxicity (rats)LD₅₀ = 2.7 g/kg (oral)
HepatotoxicityElevated ALT/AST at >100 mg/kg/day

Chronic exposure studies are lacking, necessitating caution in therapeutic development .

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